Suzuki-Miyaura Cross-Coupling: Halogen Reactivity Comparison
In a systematic investigation of Suzuki-Miyaura cross-coupling of monohalopyridines with a borated l-aspartic acid derivative, the experimental reactivity order of halogen substituents was established as Br > I >> Cl [1]. This quantitative ranking demonstrates that 5-bromopyridine-2-carboxylic acid (and its 3-bromo positional isomer) provides superior coupling efficiency compared to both the iodo and chloro analogs under the tested conditions. Notably, DFT calculations predicted a different reactivity order (I >> Br, Cl), indicating that experimental outcomes for the bromo-substituted pyridine exceed computational expectations based purely on bond dissociation energetics [1].
| Evidence Dimension | Experimental Suzuki-Miyaura cross-coupling reactivity order (yield) |
|---|---|
| Target Compound Data | Br > I >> Cl (Br ranked highest among halogens for experimental yield) |
| Comparator Or Baseline | Iodo-pyridines and chloro-pyridines at C2, C3, C4 positions |
| Quantified Difference | Br produces higher experimental yield than I; both Br and I substantially outperform Cl |
| Conditions | Suzuki-Miyaura cross-coupling with borated l-aspartic acid derivative; monohalopyridines with substituents at C2, C3, and C4 positions |
Why This Matters
This evidence directly informs synthetic route selection: procurement of the bromo derivative is justified when maximizing experimental coupling yield with amino acid-derived boronates is critical, whereas the chloro analog would yield substantially lower product.
- [1] Mikagi, A., Tokairin, D., Usuki, T. Suzuki-Miyaura cross-coupling reaction of monohalopyridines and l-aspartic acid derivative. Tetrahedron Letters, 2018. View Source
